N-[2-[(4-Chlorophenyl)methylamino]ethyl]benzamide
Description
Properties
CAS No. |
24483-44-1 |
|---|---|
Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
N-[2-(4-chloro-N-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H17ClN2O/c1-19(15-9-7-14(17)8-10-15)12-11-18-16(20)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) |
InChI Key |
WTGAIAAIQIPOSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Biological Activity
N-[2-[(4-Chlorophenyl)methylamino]ethyl]benzamide, a compound featuring a 4-chlorophenyl group, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 288.77 g/mol. The compound's structure includes an anilide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₂O |
| Molecular Weight | 288.77 g/mol |
| LogP | 3.48 |
| Solubility | Soluble in DMSO |
Antiparasitic Activity
Research has indicated that compounds similar to this compound exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A related compound in the same class demonstrated an in vitro EC50 value of 0.001 μM, indicating potent activity against the parasite .
In vivo studies showed that this compound could cure infected mice when administered at a dose of 50 mg/kg for four days . The selectivity of these compounds over mammalian cells is crucial for their therapeutic potential, with selectivity ratios exceeding 30-fold in some cases.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives with similar structures can inhibit various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, certain analogues demonstrated EC50 values as low as 0.17 μM against HepG2 cells, significantly lower than those of standard chemotherapeutics like doxorubicin .
The mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways such as MAPK and AKT pathways, which are vital for cell proliferation and survival .
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- VEGF Receptor Modulation : The compound may influence vascular endothelial growth factor (VEGF) signaling pathways, which are critical in angiogenesis and tumor growth .
- Caspase Activation : Induction of apoptosis through the activation of caspases has been observed, suggesting a pathway for cancer cell elimination .
Case Studies
Case Study 1: Antiparasitic Efficacy
In a study involving murine models infected with T. brucei, treatment with related benzamide derivatives led to significant reductions in parasitemia levels. The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity to host cells .
Case Study 2: Cancer Cell Inhibition
A comparative analysis was conducted on several benzamide derivatives against HepG2 and MCF-7 cell lines. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | EC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| Antiparasitic | T. brucei | 0.001 | >30 |
| Anticancer (HepG2) | HepG2 | 0.17 | N/A |
| Anticancer (MCF-7) | MCF-7 | 0.25 | N/A |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Physicochemical Properties
The compound’s activity and physicochemical properties are influenced by substituents on the benzamide core and the alkyl chain. Below is a comparison with key analogs:
Key Observations :
- Nitro vs. Methoxy Groups : The nitro group (electron-withdrawing) in ’s compound contrasts with methoxy (electron-donating) in [125I]PIMBA, affecting receptor binding kinetics .
- Sulfonamide vs. Benzamide : Sulfonamide-containing analogs () exhibit distinct hydrogen-bonding capabilities, which may influence target selectivity .
Antiparasitic Activity
Sigma Receptor Targeting
[125I]PIMBA showed high affinity for sigma-1 receptors (Kd = 5.80 nM) in prostate cancer cells, with rapid tumor uptake in xenograft models. This contrasts with the target compound, which lacks iodine or methoxy groups critical for sigma receptor binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-[(4-Chlorophenyl)methylamino]ethyl]benzamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of 4-chloroaniline with N-Boc-protected aminoacetaldehyde derivatives, followed by benzoylation using substituted benzoyl chlorides. Post-synthesis, Boc deprotection with HCl yields the final product as a hydrochloride salt. Reaction optimization includes:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Temperature control : Maintain 0–5°C during benzoylation to minimize side reactions.
- Purification : Employ reverse-phase HPLC or recrystallization to isolate isomers, achieving purities >90% (critical for biological assays) .
Q. What analytical techniques are most effective for characterizing the purity and structure of this benzamide derivative?
- Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR in d₆-DMSO to confirm substituent positions and amine protonation states. For example, a singlet at δ 2.59 ppm indicates N-methyl groups .
- Mass spectrometry : ESI-MS (m/z 357.4 [M+H]⁺) verifies molecular weight and fragmentation patterns (e.g., loss of CH₃NH₂ at m/z 326.4) .
- HPLC : Utilize C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and resolve stereoisomers .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro substitution, benzamide core variations) influence the biological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs like N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)benzamide (compound 21, 92% yield) with non-chlorinated variants. Chlorine at the para-position enhances lipophilicity and target binding (e.g., Trypanosoma brucei inhibition).
- Bioisosteric replacements : Replace the benzamide core with thieno[3,2-d]pyrimidine to evaluate effects on enzyme inhibition (e.g., kinase activity) .
- In silico modeling : Use docking studies (AutoDock Vina) to predict interactions with parasitic or cancer targets, guided by IC₅₀ data from enzyme assays .
Q. How can researchers resolve contradictions in biological activity data reported across different studies for this compound?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines (e.g., HeLa for cytotoxicity), parasite strains (e.g., T. brucei Tc221), and enzyme concentrations.
- Control for stereochemistry : Isolate and test individual isomers (e.g., compound 5.1.1.18 vs. 5.1.1.19) to address discrepancies in potency .
- Meta-analysis : Cross-reference data from fluorometric studies (e.g., fluorescence intensity in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ) with cytotoxicity profiles to identify confounding variables .
Q. What are the common challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Boc deprotection : Scaling HCl-mediated deprotection requires controlled addition to avoid exothermic reactions. Alternatives like TFA/CH₂Cl₂ (1:4) can improve safety .
- Isomer separation : Replace HPLC with chiral column chromatography or crystallize using ethanol/water mixtures for cost-effective bulk purification .
- Yield optimization : Use flow chemistry for continuous benzoylation, reducing reaction times from hours to minutes .
Q. What in vitro models are appropriate for evaluating the pharmacological potential of this compound, and what endpoints should be measured?
- Methodological Answer :
- Antiparasitic studies : Use T. brucei cultures (IC₅₀ < 1 µM) with resazurin-based viability assays. Monitor ATP depletion via luminescence .
- Cancer research : Test against kinase targets (e.g., KDR, IC₅₀ = 20 nM) using recombinant enzymes and measure inhibition via radiometric phosphorylation assays .
- Safety profiling : Perform hepatotoxicity screening in HepG2 cells (LD₅₀ > 50 µM) and hERG channel binding assays to assess cardiac risk .
Data Contradiction Analysis
- Example : If one study reports potent T. brucei inhibition (IC₅₀ = 0.5 µM) while another shows no activity, verify:
- Parasite strain differences (e.g., drug-resistant vs. wild-type strains).
- Compound stability in assay media (e.g., degradation in PBS vs. DMEM).
- Interference from counterions (e.g., HCl salt vs. free base solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
